IGRP(206-214)

描述

BenchChem offers high-quality IGRP(206-214) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IGRP(206-214) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

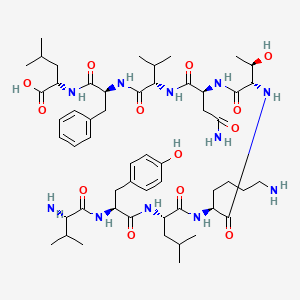

分子式 |

C54H85N11O13 |

|---|---|

分子量 |

1096.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C54H85N11O13/c1-28(2)23-37(59-48(71)38(60-51(74)43(57)30(5)6)26-34-18-20-35(67)21-19-34)47(70)58-36(17-13-14-22-55)46(69)65-45(32(9)66)53(76)62-40(27-42(56)68)50(73)64-44(31(7)8)52(75)61-39(25-33-15-11-10-12-16-33)49(72)63-41(54(77)78)24-29(3)4/h10-12,15-16,18-21,28-32,36-41,43-45,66-67H,13-14,17,22-27,55,57H2,1-9H3,(H2,56,68)(H,58,70)(H,59,71)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,69)(H,77,78)/t32-,36+,37+,38+,39+,40+,41+,43+,44+,45+/m1/s1 |

InChI 键 |

QUPYTXNRXKAOFI-LJPVJFLESA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N |

产品来源 |

United States |

Foundational & Exploratory

The Role of IGRP(206-214) in T Cell Activation: A Technical Guide for Researchers

An in-depth examination of the autoantigen IGRP(206-214) and its critical function in the activation of pathogenic T cells, a key process in the development of Type 1 Diabetes.

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a key autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model. A specific peptide fragment of IGRP, spanning amino acids 206-214 (VYLKTNVFL), serves as a primary target for autoreactive CD8+ T cells. The activation of these T cells initiates a cascade of events leading to the destruction of insulin-producing pancreatic beta cells. This guide provides a comprehensive overview of the function of IGRP(206-214) in T cell activation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

IGRP(206-214) as a Potent T Cell Activator

IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in NOD mice.[1][2] Unlike some self-antigens that exhibit weak MHC binding, IGRP(206-214) demonstrates robust binding to H-2Kd, comparable to strong synthetic ligands.[1][2] This efficient presentation on the surface of pancreatic beta cells is a crucial first step in the activation of cognate T cells.

The recognition of the IGRP(206-214)-H-2Kd complex by the T cell receptor (TCR) on pathogenic CD8+ T cells triggers a signaling cascade that results in T cell activation, proliferation, and the acquisition of effector functions. Activated IGRP(206-214)-specific T cells secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and cytotoxic molecules like granzyme B, which directly contribute to the apoptosis of beta cells.[3]

The frequency of IGRP(206-214)-reactive T cells in the peripheral blood and within the pancreatic islets of NOD mice has been shown to correlate with the progression of T1D.[4][5][6] Furthermore, the avidity of the T cell response to this epitope matures as the disease advances, with higher avidity T cells being more pathogenic.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of IGRP(206-214) with the immune system.

Table 1: MHC Binding and Peptide Presentation

| Parameter | Value | Cell Type/Condition | Reference |

| Half-maximal binding to H-2Kd | ~50 pM | In vitro assay | [1] |

| IGRP(206-214)/H-2Kd complexes per cell | ~25 | IFN-γ-treated NIT-1 β-cells | [8] |

| Endogenous JAK-1355–363/H-2Kd complexes per cell | ~15,000 | IFN-γ-treated NIT-1 β-cells | [8] |

Table 2: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

| Location | Age/Condition | Percentage of CD8+ T cells | Reference |

| Peripheral Blood | 9-week-old, nondiabetic | Variable, can predict disease | [1][2] |

| Peripheral Blood | 20-week-old, nondiabetic | Higher than 9-week-old | [1][2] |

| Peripheral Blood | Progressive disease | Up to 1% | [5][6] |

| Islets | Progressive disease | Up to 30% | [5] |

Key Experimental Protocols

Detailed methodologies for studying IGRP(206-214)-mediated T cell activation are crucial for reproducible research.

T Cell Activation Assay (IFN-γ ELISA)

This protocol details the co-culture of IGRP(206-214)-specific T cells with antigen-presenting cells to measure T cell activation via IFN-γ secretion.

Materials:

-

8.3 CD8+ T cell clone (specific for IGRP(206-214))

-

COS-7 cells (or other suitable antigen-presenting cells)

-

Expression constructs for H-2Kd and IGRP

-

IGRP(206-214) peptide (VYLKTNVFL)

-

Complete RPMI-1640 medium

-

IFN-γ ELISA kit

Procedure:

-

Transfect COS-7 cells with H-2Kd and IGRP expression constructs. As a positive control, pulse untransfected H-2Kd-expressing COS-7 cells with varying concentrations of IGRP(206-214) peptide.

-

Culture the transfected or peptide-pulsed COS-7 cells in a 96-well plate.

-

Add 8.3 CD8+ T cells to the wells containing the COS-7 cells.

-

Co-culture for 24-48 hours at 37°C, 5% CO2.

-

Collect the supernatant from each well.

-

Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Tetramer Staining for IGRP(206-214)-Specific T Cells

This method allows for the direct visualization and quantification of IGRP(206-214)-reactive T cells.

Materials:

-

Single-cell suspension from peripheral blood or islets of NOD mice

-

PE- or APC-conjugated IGRP(206-214)/H-2Kd tetramers

-

Fluorochrome-conjugated anti-CD8 antibody

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from the tissue of interest.

-

Wash the cells with FACS buffer.

-

Incubate the cells with the IGRP(206-214)/H-2Kd tetramers for 30-60 minutes at room temperature in the dark.

-

Add the anti-CD8 antibody and incubate for another 20-30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the CD8+ population to determine the percentage of tetramer-positive cells.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using Graphviz.

Caption: TCR signaling cascade upon recognition of the IGRP(206-214)-H-2Kd complex.

Caption: Workflow for characterizing IGRP(206-214)-specific T cell responses.

Conclusion

The peptide IGRP(206-214) plays a pivotal role in the activation of pathogenic CD8+ T cells, driving the autoimmune destruction of pancreatic beta cells in T1D. Its strong binding to H-2Kd and the subsequent robust T cell response underscore its importance as a key autoantigen. Understanding the molecular and cellular mechanisms of IGRP(206-214)-mediated T cell activation is essential for the development of novel therapeutic strategies aimed at inducing antigen-specific tolerance and preventing or treating Type 1 Diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of islet autoantigen-specific T cells in the onset and treatment of type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]

- 7. JCI - Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes [jci.org]

- 8. Constitutive and Inflammatory Immunopeptidome of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Significance of IGRP(206-214) as a T Cell Epitope

Executive Summary

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has emerged as a critical autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model. This guide provides a comprehensive technical overview of the discovery and significance of the specific T cell epitope IGRP(206-214). We detail the seminal experiments that identified this peptide as the target of a highly pathogenic population of CD8+ T cells, explore its central role in disease progression, present quantitative data on T cell responses, and outline key experimental protocols for its study. This document serves as a resource for researchers and professionals in immunology and drug development focused on autoimmune diseases.

The Discovery of IGRP(206-214)

The identification of IGRP(206-214) was a landmark discovery that pinpointed a specific molecular target for a dominant, disease-causing T cell population in autoimmune diabetes. The discovery centered on a highly diabetogenic CD8+ T cell clone, known as NY8.3 or 8.3, which was isolated from the islets of a diabetic NOD mouse.[1][2]

The process began by identifying the natural peptide ligand recognized by this T cell clone. Researchers used high-performance liquid chromatography (HPLC) to fractionate peptide extracts eluted from the Major Histocompatibility Complex (MHC) class I molecule H-2Kᵈ on the pancreatic β-cell line NIT-1.[1][2] Each fraction was tested for its ability to stimulate the 8.3 T cell clone. Through successive rounds of HPLC, the specific activating peptide was isolated and its sequence, VYLKTNVFL , was determined by mass spectrometry.[2] A database search revealed this sequence corresponded precisely to amino acids 206-214 of murine IGRP.[2]

This was confirmed by transfecting cells with an IGRP expression construct, which rendered them targets for the 8.3 T cell clone, demonstrating that IGRP was the source protein for this critical epitope.[2]

References

IGRP(206-214): A Pivotal Autoantigen in the NOD Mouse Model of Type 1 Diabetes

An in-depth technical guide on the core topic of IGRP(206-214) as a key autoantigen in NOD mice is provided below, tailored for researchers, scientists, and drug development professionals.

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a critical autoantigen in the non-obese diabetic (NOD) mouse model of Type 1 Diabetes (T1D).[1][2] Specifically, the peptide fragment spanning amino acids 206-214, with the sequence VYLKTNVFL, is a primary target for pathogenic, islet-infiltrating CD8+ T cells.[2][3] This recognition event is a key step in the autoimmune destruction of insulin-producing beta cells.[4][5] The 8.3 T-cell receptor (TCR) transgenic NOD mouse model, which expresses a TCR specific for IGRP(206-214), develops an accelerated and aggressive form of diabetes, highlighting the peptide's potent diabetogenic nature.[6][7][8] Understanding the molecular interactions and cellular responses involving IGRP(206-214) is crucial for developing targeted immunotherapies for T1D.

Quantitative Data Summary

The following tables provide a consolidated view of key quantitative data related to the immunogenicity of IGRP(206-214).

Table 1: Peptide Binding and T-Cell Recognition

| Peptide | Sequence | MHC Allele | T-Cell Recognition (Half-Maximal Activity) | Notes |

| IGRP(206-214) | VYLKTNVFL | H-2Kd | ~50 pM | The natural autoantigenic epitope.[2] |

| NRP-A7 | KYNKANA FL | H-2Kd | ~50 pM | An altered peptide ligand (mimotope) also recognized by 8.3 CTLs.[2] |

| NRP-V7 | KYNKANV FL | H-2Kd | ~50 pM | A superagonist mimotope for 8.3 CTLs.[2][9] |

| Insulin B (15-23) | LYLVCGERG | H-2Kd | High concentration required | Shows unfavorable binding to H-2Kd due to Glycine at P9.[10] |

Table 2: Frequency of IGRP(206-214)-Specific CD8+ T Cells

| Tissue Source | Mouse Age | % of CD8+ T Cells | Notes |

| Peripheral Blood | 20 weeks | 0.5 - 1.0% | The frequency of these cells in peripheral blood can predict disease development.[2][11] |

| Pancreatic Islets | 20 weeks | Up to 30% | Represents a prevalent and highly enriched population within the site of inflammation.[11] |

| Pancreatic Islets | 12-14 weeks | Significantly reduced in tolerized mice | Tolerance induction to other antigens like proinsulin can delay the expansion of IGRP-specific T cells.[12] |

Table 3: In Vivo Pathogenicity (Adoptive Transfer)

| Transferred Cells | Recipient Mice | Diabetes Incidence | Onset Kinetics |

| 8.3 TCR CD8+ T Cells | NOD.scid | 100% | Rapid onset |

| Activated 8.3 TCR CD8+ T Cells | NOD.scid | 100% | Accelerated onset |

| T cells from peptide-primed NOD mice | NOD.scid | 100% | Disease development confirmed after transfer.[13] |

| Naive 8.3 TCR CD8+ T Cells | NOD | Proliferate in Pancreatic LN | Require local antigen presentation for activation and recruitment.[14] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization)

This protocol assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.

-

Cell Culture: Culture RMA-S cells expressing H-2Kd (RMA-S/Kd) at 37°C. To increase surface expression of empty MHC molecules, transfer cells to 28°C overnight.[2]

-

Peptide Pulsing: Wash the temperature-shifted cells and resuspend in serum-free medium. Add varying concentrations of the test peptide (e.g., IGRP(206-214)) and control peptides, typically from 0.01 µM to 10 µM.[10]

-

Incubation: Incubate the cell-peptide mixture for several hours at 28°C to allow for peptide binding.

-

Staining and Analysis: Stain the cells with a fluorophore-conjugated antibody specific for H-2Kd (e.g., SF1-1.1).[13] Analyze the mean fluorescence intensity (MFI) by flow cytometry. Higher MFI indicates better peptide binding and MHC stabilization.[2][10]

T-Cell Proliferation Assay

This assay measures the proliferative response of antigen-specific T cells upon stimulation.

-

Cell Preparation: Isolate CD8+ T cells from the spleen or lymph nodes of 8.3-TCR transgenic NOD mice. Prepare antigen-presenting cells (APCs) by irradiating splenocytes from non-transgenic NOD mice.[9]

-

Co-culture: Plate APCs in a 96-well plate. Add the stimulating peptide (e.g., IGRP(206-214)) at various concentrations. Add the purified 8.3-CD8+ T cells to the wells.

-

Incubation: Culture the cells for 48-72 hours. For the final 18 hours, add [3H]-thymidine to each well.

-

Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. Proliferation is often expressed as a Stimulation Index (SI), the ratio of counts in stimulated wells to unstimulated wells.

IFN-γ ELISpot Assay

This protocol quantifies the frequency of cytokine-secreting T cells.

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight.

-

Cell Plating: Wash and block the plate. Add responder cells (e.g., islet-infiltrating lymphocytes from NOD mice) and APCs, along with the stimulating peptide (IGRP(206-214)) or controls.[15]

-

Incubation: Incubate for 24-48 hours at 37°C to allow cytokine secretion and capture.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Development: Add a substrate that forms an insoluble colored spot at the site of cytokine capture. Count the spots using an automated ELISpot reader. Each spot represents one cytokine-secreting cell.

Adoptive Transfer of Diabetes

This in vivo protocol directly assesses the diabetogenic potential of T cells.

-

Donor Cell Preparation: Isolate splenocytes or lymph node cells from donor mice (e.g., diabetic NOD mice or 8.3-TCR transgenic mice).[13] In some protocols, cells are activated in vitro with the cognate peptide (IGRP(206-214)) for 2-3 days prior to transfer.[6]

-

Injection: Inject a defined number of cells (e.g., 5-20 x 106) intravenously or intraperitoneally into recipient mice, which are typically young, pre-diabetic NOD or immunodeficient NOD.scid mice.[13][16]

-

Diabetes Monitoring: Monitor the recipient mice for the onset of diabetes. Check for glycosuria weekly using test strips and confirm hyperglycemia by measuring blood glucose levels (e.g., twice weekly).[16]

-

Endpoint: Diabetes is typically diagnosed when blood glucose levels exceed a threshold (e.g., >13.9 mmol/L or 250 mg/dL) for two consecutive measurements.[16]

Visualizations of Pathways and Workflows

Caption: Antigen processing and presentation of IGRP(206-214) leading to CD8+ T-cell activation and beta-cell destruction.

Caption: Standard experimental workflow for adoptive transfer of diabetogenic T cells in the NOD mouse model.

References

- 1. IGRP Catalytic Subunit (206-214) - Echelon Biosciences [echelon-inc.com]

- 2. pnas.org [pnas.org]

- 3. Structural and functional characterization of a single-chain peptide–MHC molecule that modulates both naive and activated CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 5. Cytotoxic T-cells from T-cell receptor transgenic NOD8.3 mice destroy beta-cells via the perforin and Fas pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of autoimmune diabetes in non-obese diabetic mice requires interleukin-21-dependent activation of autoreactive CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 005868 - NOD.Tcr NY8.3 Strain Details [jax.org]

- 8. Spontaneous Autoimmune Diabetes in Monoclonal T Cell Nonobese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]

- 12. Frontiers | Tolerance to Proinsulin-1 Reduces Autoimmune Diabetes in NOD Mice [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry | PLOS One [journals.plos.org]

- 16. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]

An In-depth Technical Guide to the Mechanism of IGRP(206-214) Presentation by MHC Class I

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular and cellular mechanisms governing the processing and presentation of the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope, specifically the 206-214 peptide, by Major Histocompatibility Complex (MHC) class I molecules. This process is of critical interest in the study of Type 1 Diabetes (T1D), where IGRP(206-214) is recognized as a key autoantigen targeted by pathogenic CD8+ T cells, particularly in the non-obese diabetic (NOD) mouse model.[1][2][3]

Core Cellular and Molecular Mechanism

The presentation of the IGRP(206-214) peptide on the surface of pancreatic β-cells follows the classical MHC class I antigen processing pathway. This multi-step process ensures that endogenous proteins, including self-proteins like IGRP, are sampled and displayed for surveillance by the immune system.

Protein Substrate Generation

IGRP is an endoplasmic reticulum (ER)-resident protein expressed specifically in pancreatic β-cells and, to a lesser degree, in α-cells.[1][4] For presentation, the full-length IGRP protein must be translocated from the ER to the cytosol, a process often associated with protein degradation pathways, where it becomes a substrate for the proteasome.

Proteasomal Degradation

In the cytosol, the IGRP protein is processed by the proteasome, a large multi-catalytic protease complex. The proteasome cleaves the protein into smaller peptide fragments.[5][6] This process generates a pool of peptides, including precursors to the IGRP(206-214) epitope, which typically have the correct C-terminus but may be extended at the N-terminus.[7]

Peptide Transport into the ER

The resulting peptide fragments are transported from the cytosol into the lumen of the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[8] TAP is a heterodimeric ABC transporter that preferentially translocates peptides ranging from 8 to 16 amino acids in length.

N-Terminal Trimming in the ER

Within the ER, precursor peptides that are too long for direct MHC class I binding undergo further processing. The N-terminal extensions are trimmed by ER-resident aminopeptidases, primarily ERAP1 and ERAP2 in humans (ERAP in mice).[7][9] These enzymes cleave amino acids from the N-terminus until the peptide reaches the optimal length for binding to the specific MHC class I allele, which is typically 8-10 amino acids.[10][9] For IGRP(206-214), this process yields the final 9-mer peptide, VYLKTNVFL.

Peptide Loading and MHC Complex Stabilization

The final, trimmed IGRP(206-214) peptide binds to the peptide-binding groove of a newly synthesized MHC class I molecule, H-2K^d in the case of NOD mice.[11][12] This binding is a critical step that stabilizes the MHC class I heavy chain/β2-microglobulin dimer. This entire assembly is facilitated by the peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin, and ERp57.

Surface Presentation

Once a stable peptide-MHC (pMHC) complex is formed, it is released from the PLC and transported from the ER, through the Golgi apparatus, to the cell surface. On the surface of the pancreatic β-cell, the IGRP(206-214)-H-2K^d complex is displayed for potential recognition by the T-cell receptors (TCRs) of circulating CD8+ T cells.[11]

Caption: MHC Class I presentation pathway for the IGRP(206-214) autoantigen.

Quantitative Data on IGRP(206-214) Presentation

The number of specific pMHC complexes on a cell surface can be extremely low. Mass spectrometry has been used to quantify the presentation of IGRP(206-214) by the pancreatic β-cell line NIT-1. The data reveals that presentation is minimal under normal conditions but is significantly upregulated by inflammatory stimuli like interferon-γ (IFN-γ).[13]

| Peptide Epitope | Cell Line | Condition | Mean Copies per Cell | Fold Increase (vs. Basal) |

| IGRP(206-214) | NIT-1 | Basal (Untreated) | ~1 | - |

| IGRP(206-214) | NIT-1 | IFN-γ Treated (72h) | ~25 | ~25x |

| JAK-1(355-363) (Control) | NIT-1 | Basal (Untreated) | ~2,000 | - |

| JAK-1(355-363) (Control) | NIT-1 | IFN-γ Treated (72h) | ~15,000 | ~7.5x |

| Data summarized from experiments using multiple-reaction monitoring (MRM) mass spectrometry on immunoaffinity-purified K^d-peptide complexes.[13][14] |

Key Experimental Protocols

The study of IGRP(206-214) presentation relies on several key immunological and biochemical assays.

MHC Class I Stabilization Assay

This assay measures the ability of a specific peptide to bind to and stabilize MHC class I molecules on the surface of cells that are deficient in peptide processing.

-

Principle: TAP-deficient cell lines, such as T2 or RMA-S, have low surface expression of MHC class I because of an insufficient supply of peptides to the ER.[15][16] When an exogenous peptide with high affinity for the cell's MHC allele is added to the culture, it can enter the ER through alternative routes or bind to empty MHC molecules at the surface, stabilizing the complex and increasing its surface expression.[15]

-

Methodology:

-

Cell Culture: TAP-deficient cells engineered to express the desired MHC allele (e.g., RMA-S/K^d) are cultured overnight at a reduced temperature (e.g., 28°C) to promote the accumulation of empty, unstable MHC class I molecules.[1]

-

Peptide Pulsing: Cells are washed and incubated with varying concentrations of the synthetic IGRP(206-214) peptide for 1-2 hours at the reduced temperature.

-

Stabilization: The cell culture temperature is shifted to 37°C for 2-4 hours to induce the degradation of any MHC molecules not stabilized by a bound peptide.[1]

-

Staining: Cells are washed and stained with a fluorescently labeled monoclonal antibody specific for the folded (peptide-bound) form of the MHC class I molecule (e.g., anti-H-2K^d).

-

Analysis: The level of MHC class I expression is quantified by flow cytometry. The mean fluorescence intensity (MFI) directly correlates with the peptide's ability to bind and stabilize the MHC molecule.[1]

-

Caption: Experimental workflow for an MHC Class I stabilization assay.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of specific T cells in response to antigen presentation by antigen-presenting cells (APCs).

-

Principle: The fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) covalently labels intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This dilution can be tracked by flow cytometry to quantify cell divisions.

-

Methodology:

-

T-Cell Labeling: CD8+ T cells, either from a TCR transgenic mouse (e.g., NOD8.3) or from an immunized mouse, are isolated and labeled with CFSE.[5]

-

Antigen Loading: A population of APCs (e.g., irradiated splenocytes or purified B cells) is incubated with the IGRP(206-214) peptide for 1 hour at 37°C.[5]

-

Co-culture: The CFSE-labeled T cells are co-cultured with the peptide-loaded APCs for several days (e.g., 3-6 days).[5][17]

-

Analysis: Cells are harvested and analyzed by flow cytometry. Proliferation is measured by the appearance of distinct peaks of reduced CFSE fluorescence, each representing a cell division.[5]

-

ELISPOT (Enzyme-Linked Immunospot) Assay

This highly sensitive assay quantifies the frequency of cytokine-secreting T cells at the single-cell level.

-

Principle: The assay captures cytokines secreted by individual T cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, biotinylated anti-cytokine antibody, followed by an enzyme-conjugate and a precipitating substrate, creating a visible "spot" for each cytokine-producing cell.

-

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or purified T cells are added to the wells along with the IGRP(206-214) peptide.[4]

-

Incubation: The plate is incubated for 18-24 hours to allow for T-cell activation and cytokine secretion.

-

Detection: Cells are washed away, and a biotinylated detection antibody is added, followed by streptavidin-alkaline phosphatase and a substrate.

-

Analysis: The resulting spots are counted using an automated ELISPOT reader. Each spot represents a single, peptide-specific, cytokine-secreting T cell.[4]

-

References

- 1. pnas.org [pnas.org]

- 2. medkoo.com [medkoo.com]

- 3. Tolerance induction by liposomes targeting a single CD8 epitope IGRP206-214 in a model of type 1 diabetes is impeded by co-targeting a CD4+ islet epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. frontiersin.org [frontiersin.org]

- 7. ERAP1-ERAP2 dimers trim MHC I-bound precursor peptides; implications for understanding peptide editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide transporter TAP mediates between competing antigen sources generating distinct surface MHC class I peptide repertoires - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer | MDPI [mdpi.com]

- 10. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Constitutive and Inflammatory Immunopeptidome of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Glucagon-reactive islet-infiltrating CD8 T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

immunogenicity of IGRP(206-214) peptide in murine models

An In-Depth Technical Guide to the Immunogenicity of IGRP(206-214) in Murine Models

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen expressed in pancreatic β-cells.[1] In the non-obese diabetic (NOD) mouse, a widely used model for autoimmune Type 1 Diabetes (T1D), the immune response to IGRP is a critical component of disease pathogenesis.[2] Specifically, the IGRP(206-214) peptide, with the sequence VYLKTNVFL, is an immunodominant epitope recognized by pathogenic CD8+ T cells in the context of the MHC class I molecule H-2K^d.[3] These autoreactive T cells are found infiltrating the pancreatic islets and their frequency in peripheral blood can be a powerful predictor of diabetes onset.[4][5] Understanding the immunogenicity of this peptide is crucial for developing antigen-specific therapies and biomarkers for T1D.

This guide provides a comprehensive overview of the immunogenicity of the IGRP(206-214) peptide in murine models, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.

Quantitative Data Summary: IGRP(206-214)-Specific T-Cell Responses

The following tables summarize the frequency and functional responses of IGRP(206-214)-specific CD8+ T cells as reported in various studies using NOD mice. These cells are often identified using H2-K^d tetramers loaded with the IGRP(206-214) peptide.

Table 1: Frequency of Endogenous IGRP(206-214)-Specific CD8+ T Cells

| Tissue/Location | Mouse Model | Age/Condition | Frequency (% of CD8+ T cells) | Citation |

| Pancreatic Islets | NOD | 9-20 weeks, pre-diabetic | Up to 30% | [6] |

| Pancreatic Islets | NOD | Control Littermates | Up to 40% (after in vitro expansion) | [6][7] |

| Peripheral Blood | NOD | Nearing disease onset | >1% (>1 in 200 CD8+ T cells) | [6][8] |

| Spleen | NOD | Immunized with IGRP(206-214)/CFA | Variable, requires in vitro expansion | [6] |

Table 2: Functional Assays of IGRP(206-214)-Specific T Cells

| Assay Type | Cell Source | Stimulation | Readout | Observations | Citation |

| In Vivo Cytotoxicity | Splenocytes (Target) | IGRP(206-214) peptide pulsing | Specific lysis of target cells | Cytotoxicity correlates with future disease onset.[4] | [4][9] |

| IFN-γ Secretion | Islet-infiltrating cells | IGRP(206-214) peptide | IFN-γ production (ELISpot) | Magnitude of IFN-γ secretion correlates with the percentage of tetramer-positive cells.[10] | [9][10] |

| Proliferation Assay | Splenic T cells | IGRP(206-214) pulsed DCs | [3H]-thymidine incorporation | Demonstrates T-cell activation and expansion upon antigen recognition.[6] | [6] |

| Cytotoxicity Assay | Splenocytes (Effector) | IGRP(206-214) loaded targets | 51Cr release | Confirms cytotoxic potential of peptide-specific CD8+ T cells.[6] | [6] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon immunogenicity studies. Below are generalized protocols derived from common practices in the field.

Peptide Immunization of NOD Mice

This protocol is used to elicit or enhance an immune response to IGRP(206-214) for subsequent analysis.

-

Materials:

-

IGRP(206-214) peptide (VYLKTNVFL), >95% purity

-

Complete Freund's Adjuvant (CFA)

-

Phosphate-buffered saline (PBS) or saline

-

6-8 week old female NOD mice

-

-

Procedure:

-

Prepare the peptide emulsion: Dissolve the IGRP(206-214) peptide in sterile PBS. A typical concentration is 1 mg/mL.

-

Emulsify an equal volume of the peptide solution with CFA. For example, mix 100 µL of peptide solution with 100 µL of CFA. Emulsify by vortexing or syringing until a thick, stable emulsion is formed (a drop does not disperse in water).

-

Immunize mice subcutaneously (s.c.) at the base of the tail or in the flank with 100 µL of the emulsion. This delivers a dose of 50 µg of peptide per mouse.[11]

-

House the mice for 7-10 days to allow for the development of a primary immune response.

-

Harvest spleens or draining lymph nodes for subsequent ex vivo analysis.[6][11]

-

In Vitro T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T cells in response to antigen presentation.

-

Materials:

-

Splenocytes from immunized or transgenic mice (e.g., 8.3-TCR transgenic mice).[6]

-

Irradiated (e.g., 1500-3000 cGy) splenocytes from naive NOD mice (as Antigen Presenting Cells - APCs).

-

IGRP(206-214) peptide.

-

Complete RPMI medium (RPMI-1640, 10% FBS, 2-ME, antibiotics).

-

[3H]-thymidine.

-

-

Procedure:

-

Isolate splenocytes from immunized mice (responder cells).

-

Prepare APCs by pulsing irradiated naive splenocytes with the IGRP(206-214) peptide (e.g., 0.1-1 µM) for 1-2 hours at 37°C.[6]

-

Co-culture responder T cells (e.g., 2 x 105 cells/well) with peptide-pulsed APCs (e.g., 5 x 105 cells/well) in a 96-well round-bottom plate.

-

Incubate for 3 days at 37°C in 5% CO2.

-

During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.[6]

-

Harvest the cells onto a filter mat using a cell harvester and measure thymidine (B127349) incorporation using a scintillation counter. Proliferation is measured as counts per minute (CPM).

-

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.

-

Materials:

-

Splenocytes from naive donor NOD mice.

-

Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dyes.

-

IGRP(206-214) peptide and an irrelevant control peptide (e.g., from influenza).[11]

-

Recipient mice (immunized or pre-diabetic).

-

-

Procedure:

-

Prepare two populations of target cells from naive donor splenocytes.

-

Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).

-

Pulse the CFSEhigh population with the IGRP(206-214) peptide (e.g., 10 µM) for 1 hour at 37°C.[11]

-

Pulse the CFSElow population with an irrelevant control peptide.[11]

-

Wash both cell populations extensively to remove excess peptide.

-

Mix the two populations in a 1:1 ratio and inject intravenously (i.v.) into recipient mice.

-

After 16-24 hours, harvest spleens or lymph nodes from recipient mice and analyze by flow cytometry.

-

Specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in experimental mice versus control (unimmunized) mice.

-

Pathways and Workflows

Visualizing the complex processes involved in the IGRP(206-214) immune response aids in understanding the sequence of events from antigen presentation to pathology.

Caption: Experimental workflow for assessing IGRP(206-214) immunogenicity.

Caption: TCR signaling upon recognition of IGRP(206-214) by a CD8+ T cell.

Caption: Pathogenic cascade from T-cell activation to autoimmune diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]

- 8. pnas.org [pnas.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. tbb.bio.uu.nl [tbb.bio.uu.nl]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Characteristics of IGRP(206-214) Specific CD8+ T Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP), specifically the 206-214 epitope, reactive CD8+ T cells. These cells are recognized as a prevalent and pathogenic population in the context of autoimmune diabetes, particularly in the non-obese diabetic (NOD) mouse model. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Significance

IGRP(206-214) specific CD8+ T cells are crucial players in the pathogenesis of type 1 diabetes (T1D) in NOD mice.[1] Their rise in circulation can serve as a predictive biomarker for the onset of the disease.[1][2] These cytotoxic T lymphocytes (CTLs) directly target and destroy insulin-producing pancreatic β-cells, leading to hyperglycemia. Understanding their phenotype, function, and the dynamics of their response is paramount for developing targeted immunotherapies.

Data Presentation: Quantitative Analysis of IGRP(206-214) Specific CD8+ T Cells in NOD Mice

The frequency and absolute numbers of IGRP(206-214) specific CD8+ T cells fluctuate with age and disease progression in NOD mice. The following tables summarize key quantitative data extracted from published literature.

Table 1: Frequency of IGRP(206-214) Specific CD8+ T Cells in Pancreatic Lymph Nodes (PLN) and Pancreas of NOD Mice

| Age of NOD Mice | Tissue | Frequency (% of CD8+ T cells) | Absolute Number |

| 5-9 weeks | Pancreatic Lymph Node (pLN) | ~0.3% | Low |

| 10-14 weeks | Pancreatic Lymph Node (pLN) | Increasing | Increasing |

| 15-20 weeks | Pancreatic Lymph Node (pLN) | Peak (~0.3%) | Peak |

| 5-9 weeks | Pancreas | Low | Low |

| 15-20 weeks | Pancreas | Peak (~20%) | Peak |

Data compiled from multiple sources indicating a trend of increasing frequency with age, peaking around the time of diabetes onset.[3][4]

Table 2: Phenotypic Marker Expression on IGRP(206-214) Specific CD8+ T Cells in NOD Mice

| Marker | Location | Expression Level | Associated Function/State |

| CD44 | pLN and Pancreas | High | Antigen-experienced |

| PD-1 | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |

| TIGIT | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |

| LAG3 | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |

| CD39 | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |

| TOX | Islets, PLN, PLO | High | Exhaustion |

| TCF1 | pLN and Pancreas | Bifurcated (High and Low) | Stem-like properties (High) |

This table summarizes the expression of key surface and intracellular markers that define the activation, exhaustion, and memory-like states of these autoreactive T cells.[3][4][5][6][7]

Experimental Protocols: Methodologies for Studying IGRP(206-214) Specific CD8+ T Cells

Detailed experimental protocols are essential for the accurate identification and characterization of this specific T cell population.

Protocol 1: Tetramer Staining for Flow Cytometry

This protocol is designed for the identification and quantification of IGRP(206-214) specific CD8+ T cells from various tissues of NOD mice.

Materials:

-

Single-cell suspension from spleen, pancreatic lymph nodes, or islets.

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies: anti-CD8, anti-CD44, and a "dump channel" cocktail (e.g., anti-CD4, anti-B220, anti-F4/80, anti-CD11b, anti-CD11c)

-

PE-conjugated IGRP(206-214)/H-2Kd tetramer

-

Viability dye (e.g., Propidium Iodide or 7-AAD)

-

(Optional) Magnetic beads for enrichment

Procedure:

-

Prepare a single-cell suspension from the tissue of interest.

-

(Optional) For low-frequency populations, enrich for IGRP(206-214) specific CD8+ T cells using magnetic beads coupled to the tetramer.

-

Resuspend cells in FACS buffer at a concentration of 1 x 107 cells/mL.

-

Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

-

Add the PE-conjugated IGRP(206-214)/H-2Kd tetramer and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells with FACS buffer.

-

Stain for surface markers by adding the antibody cocktail (anti-CD8, anti-CD44, dump channel antibodies) and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire events on a flow cytometer.

Gating Strategy:

-

Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

-

Gate on single cells using FSC-A vs. FSC-H.

-

Gate on live cells by excluding viability dye-positive cells.

-

Gate on T cells by selecting CD3+ cells and excluding cells positive for the dump channel markers.

-

From the CD3+ population, gate on CD8+ T cells.

-

Within the CD8+ gate, identify the IGRP(206-214) specific population by gating on tetramer-positive cells.

Protocol 2: Intracellular Cytokine Staining for IFN-γ

This protocol is used to assess the function of IGRP(206-214) specific CD8+ T cells by measuring their production of IFN-γ upon stimulation.

Materials:

-

Single-cell suspension

-

Complete RPMI medium

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

Surface staining antibodies (as in Protocol 1)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated anti-IFN-γ antibody

Procedure:

-

Resuspend single cells in complete RPMI medium.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.

-

Wash the cells and proceed with surface staining as described in Protocol 1 (steps 4-8).

-

After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular IFN-γ by adding the anti-IFN-γ antibody and incubating for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Protocol 3: In Vivo Cytotoxicity Assay

This assay measures the cytotoxic function of endogenous IGRP(206-214) specific CD8+ T cells in vivo.

Materials:

-

Splenocytes from a naive, syngeneic donor mouse.

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

IGRP(206-214) peptide

-

Control peptide (irrelevant)

-

Recipient NOD mice

Procedure:

-

Prepare a single-cell suspension of splenocytes from the donor mouse.

-

Divide the splenocytes into two populations.

-

Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration of CFSE (CFSElow).

-

Pulse the CFSEhigh population with the IGRP(206-214) peptide (target cells).

-

Pulse the CFSElow population with the control peptide (control cells).

-

Mix the two populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into the recipient NOD mice.

-

After 16-24 hours, harvest the spleen and/or pancreatic lymph nodes from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry.

Data Analysis:

-

Gate on the CFSE-labeled populations.

-

Determine the ratio of CFSElow to CFSEhigh cells in a control mouse (e.g., a non-diabetic or β2m-deficient mouse) and in the experimental NOD mouse.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in experimental mouse / Ratio in control mouse)] x 100

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to IGRP(206-214) specific CD8+ T cells.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An autoimmune stem-like CD8 T cell population drives type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Autoreactive CD8 T cells in NOD mice exhibit phenotypic heterogeneity but restricted TCR gene usage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Role of IGRP(206-214) in Beta-Cell Autoimmunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide, specifically the amino acid sequence 206-214, and its critical role in the pathogenesis of type 1 diabetes (T1D). This document synthesizes key findings on the immunogenicity of IGRP(206-214), the dynamics of the autoimmune response it elicits, and the experimental methodologies used to investigate these phenomena.

Introduction: IGRP(206-214) as a Key Autoantigen

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a major autoantigen targeted by CD8+ T cells in the autoimmune destruction of pancreatic beta cells, a hallmark of T1D.[1] The specific peptide epitope IGRP(206-214) is recognized as an immunodominant target for cytotoxic T lymphocytes (CTLs) in the non-obese diabetic (NOD) mouse model, a widely used animal model for human T1D.[2][3] Research has demonstrated that the frequency of IGRP(206-214)-specific CD8+ T cells in both the pancreas and peripheral blood correlates with the progression of the disease, making it a significant biomarker for T1D prediction and a potential target for therapeutic intervention.[2]

Quantitative Analysis of IGRP(206-214)-Specific CD8+ T-Cell Responses

The autoimmune response against IGRP(206-214) is characterized by a dynamic and evolving population of specific CD8+ T cells. The frequency of these cells increases with age and disease progression in NOD mice.

Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

| Age of NOD Mice | Tissue | Frequency (% of CD8+ T Cells) | Reference |

| 9 weeks | Islets | ~1-5% | [4] |

| 9 weeks | Peripheral Blood | <1% | [4] |

| 12-14 weeks | Peripheral Lymphoid Organs | Significantly reduced in tolerant mice | [1] |

| 16-18 weeks | Islets | High | [5] |

| 16-18 weeks | Pancreatic Lymph Nodes | Intermediate | [5] |

| 16-18 weeks | Peripheral Lymphoid Organs | Low | [5] |

| 20 weeks | Islets | Up to 40% of infiltrating CD8+ T cells | [4] |

| 20 weeks | Peripheral Blood | ~1% | [4] |

| 20-25 weeks | Peripheral Lymphoid Organs | Present | [1] |

Table 2: In Vivo Cytotoxicity of IGRP(206-214)-Specific T Cells

| Age of NOD Mice | Target Cells | Specific Lysis (%) | Reference |

| 6-8 weeks | IGRP(206-214)-pulsed splenocytes | Lower than 15-week-old mice | [6] |

| 15 weeks | IGRP(206-214)-pulsed splenocytes | Higher than 6-8-week-old mice | [6] |

| Not Specified | IGRP(206-214)-pulsed splenocytes | Correlates with IFN-γ ELISPOT | [7] |

Experimental Protocols

Detection of IGRP(206-214)-Specific CD8+ T Cells by Tetramer Staining and Flow Cytometry

This protocol outlines the procedure for identifying and quantifying IGRP(206-214)-specific CD8+ T cells from the pancreas and peripheral lymphoid organs of NOD mice using H-2Kd/IGRP(206-214) tetramers.

Materials:

-

Single-cell suspension from murine pancreas or peripheral lymphoid organs (spleen, lymph nodes).

-

H-2Kd/IGRP(206-214) tetramer conjugated to a fluorophore (e.g., PE or APC).

-

Fluorochrome-conjugated antibodies against mouse CD8, CD44, and other relevant cell surface markers.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

7-AAD or other viability dye.

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension from the desired tissue. For pancreatic islets, enzymatic digestion followed by purification is required.

-

Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.

-

Add the H-2Kd/IGRP(206-214) tetramer to the cell suspension at a pre-titrated optimal concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.[5]

-

Wash the cells twice with FACS buffer to remove unbound tetramer.

-

Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) at their optimal concentrations.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire the data on a flow cytometer.

-

Gate on live, singlet, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

In Vivo Cytotoxicity Assay

This assay measures the ability of IGRP(206-214)-specific CTLs to kill target cells in vivo.

Materials:

-

Splenocytes from naive NOD mice (target cells).

-

IGRP(206-214) peptide.

-

Irrelevant control peptide.

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM).

-

CellTracker Orange or another fluorescent dye.

-

Recipient NOD mice.

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension of splenocytes from naive NOD mice.

-

Divide the splenocytes into three populations.

-

Label the first population with a high concentration of CFSE (CFSEhigh) and pulse with the IGRP(206-214) peptide (1 µmol/l) for 1 hour at 37°C.[7]

-

Label the second population with a low concentration of CFSE (CFSElow) and pulse with an irrelevant control peptide.[7]

-

Label the third population with CellTracker Orange and pulse with a different target peptide if desired for a multi-target assay.[7]

-

Wash all cell populations to remove excess peptide and dye.

-

Mix the three populations in equal proportions.

-

Inject a total of 1.5 x 107 cells intravenously into recipient NOD mice.[7]

-

After 16-20 hours, harvest the pancreatic lymph nodes or spleen from the recipient mice.[6][7]

-

Prepare a single-cell suspension and analyze by flow cytometry.

-

The specific lysis is calculated by the reduction in the ratio of the CFSEhigh (target) population to the CFSElow (control) population in experimental mice compared to control mice.[7]

IFN-γ ELISpot Assay

This assay quantifies the frequency of IGRP(206-214)-specific, IFN-γ-secreting T cells.

Materials:

-

96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody.

-

Single-cell suspension of splenocytes or lymphocytes from pancreatic lymph nodes.

-

IGRP(206-214) peptide.

-

Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A).

-

Complete RPMI-1640 medium.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

ELISpot reader.

Procedure:

-

Prepare a single-cell suspension from the desired tissue.

-

Add 2 x 105 to 5 x 105 cells per well to the pre-coated and blocked ELISpot plate.

-

Add the IGRP(206-214) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (mitogen).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Wash the plate to remove the cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate to develop the spots.

-

Stop the reaction by washing with water once the spots are clearly visible.

-

Dry the plate and count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

MHC Class I Presentation of IGRP(206-214)

The presentation of the IGRP(206-214) epitope to CD8+ T cells is a critical step in initiating the autoimmune response. This process can occur through direct presentation by beta cells or via cross-presentation by antigen-presenting cells (APCs) such as dendritic cells.

Caption: MHC Class I presentation pathway for IGRP(206-214).

T-Cell Receptor Signaling upon IGRP(206-214) Recognition

The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the IGRP(206-214)-MHC Class I complex on an APC or beta cell initiates a signaling cascade leading to T-cell activation, proliferation, and cytotoxic function.

Caption: TCR signaling cascade upon IGRP(206-214) recognition.

Experimental Workflow for IGRP(206-214) Research

The investigation of IGRP(206-214)-mediated autoimmunity typically follows a structured workflow, from the isolation of immune cells to the functional characterization of the T-cell response.

Caption: Experimental workflow for IGRP(206-214) research.

Conclusion

The IGRP(206-214) peptide is a pivotal autoantigen in the study of T1D, particularly in the NOD mouse model. The robust and quantifiable CD8+ T-cell response it elicits provides a valuable tool for understanding the mechanisms of beta-cell destruction, for identifying predictive biomarkers of disease, and for developing and testing novel immunotherapies. The experimental protocols and workflows detailed in this guide offer a foundation for researchers and drug development professionals to further investigate the role of IGRP(206-214) in beta-cell autoimmunity and to explore new avenues for the treatment and prevention of type 1 diabetes.

References

- 1. Frontiers | Tolerance to Proinsulin-1 Reduces Autoimmune Diabetes in NOD Mice [frontiersin.org]

- 2. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymic self-recognition-mediated TCR signal strength modulates antigen-specific CD8+ T cell pathogenicity in non-obese diabetic mice [elifesciences.org]

- 4. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

Proper Storage and Handling of Lyophilized IGRP(206-214) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage, handling, and use of the lyophilized IGRP(206-214) peptide. Adherence to these protocols is critical for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable data in research and drug development settings.

Introduction to IGRP(206-214)

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The peptide fragment IGRP(206-214), with the amino acid sequence Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu (VYLKTNVFL), is a prominent epitope recognized by diabetogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model and is also relevant in human T1D.[1][2][3] This peptide is crucial for studying the mechanisms of autoimmune diabetes, developing antigen-specific immunotherapies, and screening for autoreactive T cells.

Storage of Lyophilized IGRP(206-214)

Key Storage Recommendations:

-

Temperature: For maximal longevity, lyophilized IGRP(206-214) should be stored at -20°C or, preferably, -80°C.[4][5][6]

-

Protection from Moisture: Peptides are often hygroscopic and moisture can significantly reduce their long-term stability.[7] Store the vial in a desiccator to minimize moisture absorption.

-

Protection from Light: To prevent light-induced degradation, especially of aromatic amino acid residues, store the peptide in the dark or in an opaque vial.[6]

-

Inert Atmosphere: For peptides susceptible to oxidation, storage under an inert gas like nitrogen or argon can enhance stability.[6][7]

Quantitative Stability Data (General for Lyophilized Peptides):

| Storage Condition | Temperature | Expected Stability | Primary Degradation Risks |

| Long-Term | -80°C | Several years (minimal degradation reported after a decade for some peptides)[4][6][8] | Not significant if properly sealed |

| Long-Term | -20°C | Several years (3-5 years for many peptides)[4][5][8] | Minimal if properly sealed |

| Short-Term | 2°C to 8°C | Approximately 1-2 years for most peptides[5][8] | Hydrolysis, Oxidation |

| Room Temperature | Ambient | Weeks to months, sequence-dependent[5][7] | Hydrolysis, Oxidation, Aggregation |

Handling and Reconstitution of Lyophilized IGRP(206-214)

Careful handling during reconstitution is crucial to preserve the peptide's structure and activity.

Step-by-Step Reconstitution Protocol:

-

Equilibration: Before opening, allow the vial of lyophilized IGRP(206-214) to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.[7]

-

Solvent Selection: The solubility of IGRP(206-214) is reported to be slight in water and DMSO (0.1-1 mg/ml). For biological assays, the choice of solvent is critical.

-

For in vitro T-cell assays: Initially dissolve the peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO). Subsequently, dilute with a sterile, aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.

-

For in vivo studies: The use of DMSO should be carefully evaluated due to potential toxicity. If possible, dissolve the peptide directly in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS). Sonication may aid in dissolution.

-

-

Dissolution: Add the appropriate solvent to the vial. Vortex gently or sonicate briefly to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage of Stock Solutions: It is strongly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

-

-80°C: For long-term storage of the stock solution, -80°C is recommended, where it may be stable for up to 6 months.

-

-20°C: For shorter-term storage, -20°C can be used, with stability for up to 1 month.[2]

-

Storage of IGRP(206-214) in Solution:

| Storage Temperature | Recommended Duration | Key Considerations |

| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |

| 4°C | Not recommended for storage | Use immediately after preparation. |

| Room Temperature | Not recommended | Prone to rapid degradation. |

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the proliferation of IGRP(206-214)-specific T cells using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

IGRP(206-214) peptide stock solution

-

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from an appropriate source (e.g., NOD mice)

-

CFSE staining solution

-

Complete RPMI-1640 medium

-

Antigen-presenting cells (APCs), if using purified T cells

-

Flow cytometer

Methodology:

-

Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation.

-

CFSE Labeling: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.

-

Cell Culture: Plate the CFSE-labeled cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

-

Peptide Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration typically ranging from 1-10 µg/mL. Include a negative control (vehicle only) and a positive control (e.g., anti-CD3/CD28 beads or a mitogen).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8). Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

IFN-γ ELISPOT Assay

This protocol details the detection of IFN-γ secreting T cells in response to IGRP(206-214) stimulation.

Materials:

-

IGRP(206-214) peptide stock solution

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-IFN-γ capture and detection antibodies

-

Enzyme conjugate (e.g., Streptavidin-ALP) and substrate (e.g., BCIP/NBT)

-

PBMCs or splenocytes

-

Complete RPMI-1640 medium

Methodology:

-

Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

-

Cell Plating: Wash the plate and add 2-5 x 10^5 PBMCs or splenocytes per well.

-

Peptide Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 5-20 µg/mL. Include negative (vehicle) and positive (e.g., PHA or anti-CD3) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[9]

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme and Substrate Addition: Wash the plate and add the enzyme conjugate. Incubate for 1 hour at room temperature. After another wash, add the substrate and monitor for spot development.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader.

Signaling Pathways and Experimental Workflows

IGRP(206-214) T-Cell Activation Pathway

The following diagram illustrates the MHC class I-mediated antigen presentation pathway leading to the activation of IGRP(206-214)-specific CD8+ T cells.

Caption: MHC Class I presentation of IGRP(206-214) and subsequent CD8+ T-cell activation.

Experimental Workflow for Assessing IGRP(206-214) Immunogenicity

The following diagram outlines a typical workflow for evaluating the immunogenic potential of the IGRP(206-214) peptide.

Caption: A standard workflow for in vitro immunogenicity testing of IGRP(206-214).

Conclusion

The proper storage and handling of lyophilized IGRP(206-214) are fundamental for its effective use in research. By following the guidelines outlined in this technical guide, researchers can ensure the peptide's stability and integrity, leading to more reliable and reproducible experimental outcomes. The provided protocols and diagrams serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of type 1 diabetes and develop novel therapeutic interventions.

References

- 1. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 4. verifiedpeptides.com [verifiedpeptides.com]

- 5. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]

- 6. peptidesystems.com [peptidesystems.com]

- 7. peptide.com [peptide.com]

- 8. youtube.com [youtube.com]

- 9. sinobiological.com [sinobiological.com]

Navigating the Biophysical Landscape of IGRP(206-214): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the immunogenic peptide IGRP(206-214), a key target in type 1 diabetes research. Understanding the physicochemical properties of this peptide is critical for its effective use in T-cell assays, structural studies, and the development of potential immunotherapies. This document summarizes available data, offers predictive insights based on its amino acid sequence, and provides detailed experimental protocols for researchers to determine optimal handling and storage conditions in their specific experimental contexts.

Core Physicochemical Properties of IGRP(206-214)

IGRP(206-214) is a nine-amino-acid peptide with the sequence Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu (VYLKTNVFL). An analysis of its sequence reveals a mix of hydrophobic and polar residues, which significantly influences its solubility and stability. The presence of multiple hydrophobic residues (Val, Leu, Phe, Tyr) suggests a tendency for aggregation in aqueous solutions, while the polar (Tyr, Thr, Asn) and charged (Lys) residues can aid in solubility, particularly at specific pH values.

Solubility of IGRP(206-214)

Direct quantitative data on the solubility of IGRP(206-214) in a wide range of biological buffers is limited in publicly available literature. However, information from commercial suppliers and general peptide chemistry principles can guide its handling.

Reported Solubility Data

| Solvent | Reported Solubility | Source |

| Water | Slightly soluble: 0.1-1 mg/ml | Cayman Chemical[1] |

| DMSO | Slightly soluble: 0.1-1 mg/ml | Cayman Chemical[1] |

For in vivo studies, a suspended solution at a higher concentration (2.5 mg/mL) has been prepared using a combination of DMSO, PEG300, Tween-80, and saline. This indicates that co-solvents and surfactants are effective in overcoming the peptide's limited aqueous solubility.

Predicted Solubility in Common Buffers

Based on the amino acid composition of IGRP(206-214), which has a net positive charge at neutral pH due to the lysine (B10760008) residue, the following general solubility guidelines can be applied:

| Buffer System | Predicted Solubility Behavior | Rationale |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to moderate. May require sonication or vortexing. Prone to aggregation over time. | The neutral pH may not be optimal for solubilizing a peptide with a net positive charge and significant hydrophobicity. |

| Tris-HCl (pH 7.0-8.0) | Low to moderate. Similar to PBS. | Tris buffers are commonly used for biological applications, but may not significantly enhance the solubility of this peptide. |

| Acetate Buffers (pH 4.0-5.5) | Potentially higher solubility. | The acidic pH will ensure the lysine residue is fully protonated, increasing the overall positive charge and potentially improving interaction with water. |

| Ammonium Bicarbonate (pH ~7.8) | Low to moderate. | This volatile buffer is useful if lyophilization is required after solubilization. |

Stability of IGRP(206-214)

The stability of IGRP(206-214) is crucial for its biological activity and the reproducibility of experimental results. Stability can be affected by temperature, pH, and the presence of proteases.

Reported Stability and Storage Conditions

| Form | Storage Temperature | Reported Stability | Source |

| Lyophilized Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |

| Stock Solution in DMSO | -80°C | 6 months | MedchemExpress[2] |

| Stock Solution in DMSO | -20°C | 1 month | MedchemExpress[2] |

These findings highlight that for long-term storage, maintaining the peptide in a lyophilized state at -20°C or as a frozen stock solution at -80°C is recommended. Repeated freeze-thaw cycles should be avoided to prevent degradation and aggregation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of IGRP(206-214) in various buffers.

Protocol for Determining Peptide Solubility

-

Preparation of Peptide Stock Solution:

-

Allow the lyophilized IGRP(206-214) to equilibrate to room temperature before opening the vial to prevent condensation.

-

Prepare a high-concentration stock solution (e.g., 10 mg/mL) in an appropriate organic solvent like DMSO.

-

-

Solubility Testing in Aqueous Buffers:

-

Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS, Tris, acetate) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

-

Vortex each solution for 30 seconds and sonicate for 5-10 minutes in a water bath sonicator.

-

Visually inspect each solution for particulates against a dark background. The highest concentration that remains clear is the approximate solubility limit.

-

For a more quantitative measure, centrifuge the solutions at high speed (e.g., 15,000 x g) for 15 minutes.

-

Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (e.g., 280 nm due to the tyrosine residue) to determine the concentration of the dissolved peptide.

-

Protocol for Assessing Peptide Stability in Solution

-

Sample Preparation:

-

Prepare solutions of IGRP(206-214) in the desired buffers at a known concentration (e.g., 0.5 mg/mL).

-

Divide the solutions into aliquots to be tested at different time points.

-

-

Incubation:

-

Incubate the aliquots at different temperatures relevant to experimental conditions (e.g., 4°C for short-term storage, 25°C for room temperature experiments, and 37°C for cell culture or in vivo studies).

-

-

Analysis at Time Points:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

-

Analyze the integrity of the peptide using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation.

-

Mass spectrometry (MS) can be coupled with HPLC to identify degradation products.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time for each condition.

-

From this data, the half-life of the peptide in each buffer and at each temperature can be calculated.

-

Visualizing the Context: Pathways and Workflows

To provide a comprehensive understanding of the experimental context and processes related to IGRP(206-214), the following diagrams have been generated using the DOT language.

Caption: MHC Class I Antigen Presentation Pathway.

Caption: Simplified T-Cell Activation Pathway.

Caption: Workflow for Solubility & Stability Testing.

References

Methodological & Application

Application Notes and Protocols for IGRP(206-214) T Cell Stimulation Assay in NOD Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-obese diabetic (NOD) mouse is a critical model for studying autoimmune Type 1 Diabetes (T1D). A key pathogenic event in NOD mice is the T cell-mediated destruction of insulin-producing beta cells in the pancreatic islets. Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a primary autoantigen, and CD8+ T cells specific for the IGRP(206-214) epitope (VYLKTNVFL) are prevalent in the islet infiltrates and are highly diabetogenic.[1][2] The frequency and functional avidity of these T cells often correlate with disease progression.[3] Therefore, assays that measure the activation and response of IGRP(206-214)-specific T cells are invaluable tools for understanding disease mechanisms and evaluating potential therapeutics.

These application notes provide detailed protocols for the isolation of splenocytes from NOD mice and their subsequent stimulation with the IGRP(206-214) peptide. Methodologies for assessing T cell activation through proliferation and cytokine production assays are described, along with representative data.

Data Presentation

Table 1: Representative Data from IGRP(206-214) T Cell Proliferation Assay

This table summarizes typical results from a [³H]thymidine incorporation assay where splenocytes from pre-diabetic female NOD mice were stimulated with varying concentrations of IGRP(206-214) peptide for 72 hours. Proliferation is measured in counts per minute (CPM).

| Treatment Group | Peptide Concentration (µg/mL) | Mean CPM (± SD) | Stimulation Index (SI) |

| Unstimulated Control | 0 | 1,500 (± 250) | 1.0 |

| IGRP(206-214) | 0.1 | 3,200 (± 450) | 2.1 |

| IGRP(206-214) | 1 | 8,500 (± 1,100) | 5.7 |

| IGRP(206-214) | 10 | 25,000 (± 3,200) | 16.7 |

| IGRP(206-214) | 50 | 48,000 (± 5,600) | 32.0 |

| Positive Control (anti-CD3) | 1 µg/mL | 120,000 (± 15,000) | 80.0 |

Data are hypothetical but representative of results seen in publications such as those by Verma et al.[4]

Table 2: Representative Data from IFN-γ ELISPOT Assay

This table shows representative data for the frequency of IFN-γ secreting cells in response to IGRP(206-214) stimulation, as measured by an Enzyme-Linked Immunospot (ELISPOT) assay. Data are presented as Spot Forming Units (SFU) per million splenocytes.

| Treatment Group | Peptide Concentration (µM) | Mean SFU per 10⁶ cells (± SD) |

| Unstimulated Control | 0 | 15 (± 5) |

| IGRP(206-214) | 10 | 150 (± 25) |

| Irrelevant Peptide | 10 | 20 (± 8) |

| Positive Control (PMA/Ionomycin) | N/A | 850 (± 95) |

Data are hypothetical but representative of results seen in publications such as those by Calderon et al. and others.[1]

Experimental Protocols

Protocol 1: Isolation of Splenocytes from NOD Mice

This protocol details the procedure for obtaining a single-cell suspension of splenocytes.

Materials:

-

NOD mice (typically 8-12 weeks old, pre-diabetic)

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)